molecular formula C8H9N3 B049508 3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 120759-66-2

3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No. B049508
M. Wt: 147.18 g/mol
InChI Key: QGAVTCWIKMXDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-3H-imidazo[4,5-c]pyridine (EI) is a heterocyclic organic compound that has been extensively studied due to its potential applications in various fields of scientific research. EI is a fused pyridine and imidazole ring system that exhibits unique chemical and physical properties.

Mechanism Of Action

3-ethyl-3H-imidazo[4,5-c]pyridine exhibits its biological activity by binding to specific receptors or enzymes in the body. The exact mechanism of action of 3-ethyl-3H-imidazo[4,5-c]pyridine is still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the regulation of gene expression.

Biochemical And Physiological Effects

3-ethyl-3H-imidazo[4,5-c]pyridine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect neurons from oxidative damage. 3-ethyl-3H-imidazo[4,5-c]pyridine has also been shown to have anti-inflammatory properties and to regulate glucose metabolism.

Advantages And Limitations For Lab Experiments

3-ethyl-3H-imidazo[4,5-c]pyridine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits high purity. However, 3-ethyl-3H-imidazo[4,5-c]pyridine has several limitations, including its low solubility in water, which limits its use in aqueous solutions. Additionally, 3-ethyl-3H-imidazo[4,5-c]pyridine can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the study of 3-ethyl-3H-imidazo[4,5-c]pyridine. One potential area of research is the development of new synthetic methods for 3-ethyl-3H-imidazo[4,5-c]pyridine that can improve its yield and purity. Another area of research is the investigation of the potential applications of 3-ethyl-3H-imidazo[4,5-c]pyridine in drug discovery and development. Additionally, the study of the mechanism of action of 3-ethyl-3H-imidazo[4,5-c]pyridine can provide insights into its biological activity and potential therapeutic applications. Finally, the development of novel 3-ethyl-3H-imidazo[4,5-c]pyridine derivatives with improved properties can lead to the discovery of new drugs and therapies.

Synthesis Methods

The synthesis of 3-ethyl-3H-imidazo[4,5-c]pyridine involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a catalyst. The resulting product is then subjected to cyclization to form 3-ethyl-3H-imidazo[4,5-c]pyridine. The synthesis of 3-ethyl-3H-imidazo[4,5-c]pyridine has been optimized to achieve high yields and purity.

Scientific Research Applications

3-ethyl-3H-imidazo[4,5-c]pyridine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a catalyst for organic reactions. 3-ethyl-3H-imidazo[4,5-c]pyridine has also been studied for its potential applications in cancer therapy and as a neuroprotective agent.

properties

CAS RN

120759-66-2

Product Name

3-ethyl-3H-imidazo[4,5-c]pyridine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-2-11-6-10-7-3-4-9-5-8(7)11/h3-6H,2H2,1H3

InChI Key

QGAVTCWIKMXDFQ-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C=NC=C2

Canonical SMILES

CCN1C=NC2=C1C=NC=C2

synonyms

3H-Imidazo[4,5-c]pyridine,3-ethyl-(9CI)

Origin of Product

United States

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